tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate
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Overview
Description
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is characterized by the presence of a morpholine ring substituted with ethynyl, formyl, and tert-butyl carboxylate groups
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, using an ethynyl halide and a palladium catalyst.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, using DMF and POCl3.
tert-Butyl Carboxylation:
Chemical Reactions Analysis
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-ethynyl-3-formylpiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-butyl 3-ethynyl-3-formylpyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring.
tert-butyl 3-ethynyl-3-formylazetidine-4-carboxylate: Similar structure but with an azetidine ring.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2613383-76-7 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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